

In-Depth Technical Guide: The Compound "Augustine"

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Compound of Interest

Compound Name: *Angustin B*

Cat. No.: *B563228*

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This technical guide provides a comprehensive overview of the chemical compound known as Augustine, tailored for researchers, scientists, and professionals in drug development. The guide summarizes its core chemical properties and contextualizes its place among other known compounds.

Quantitative Data Summary

The fundamental physicochemical properties of Augustine are detailed below. This information is critical for experimental design, including solubilization, dosage calculations, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₉ NO ₄	PubChem[1]
Molecular Weight	301.34 g/mol	PubChem[1]
IUPAC Name	(1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0 ^{1,13} .0 ^{2,10} .0 ^{4,8} .0 ^{16,18}]icosa-2,4(8),9-triene	PubChem[1]
Synonyms	augustine, (-)-augustine	PubChem[1]
Natural Sources	Crossyne flava, Mitragyna diversifolia, Crinum asiaticum	PubChem[1]

Experimental Protocols

A comprehensive search of scientific literature did not yield specific, detailed experimental protocols for the isolation, synthesis, or biological analysis of the compound named "Augustine." While general methods for the evaluation of biological activity in natural compounds are well-established, protocols pertaining directly to Augustine are not readily available in the public domain. Researchers interested in this compound may need to develop methodologies based on its structural characteristics and known natural sources.

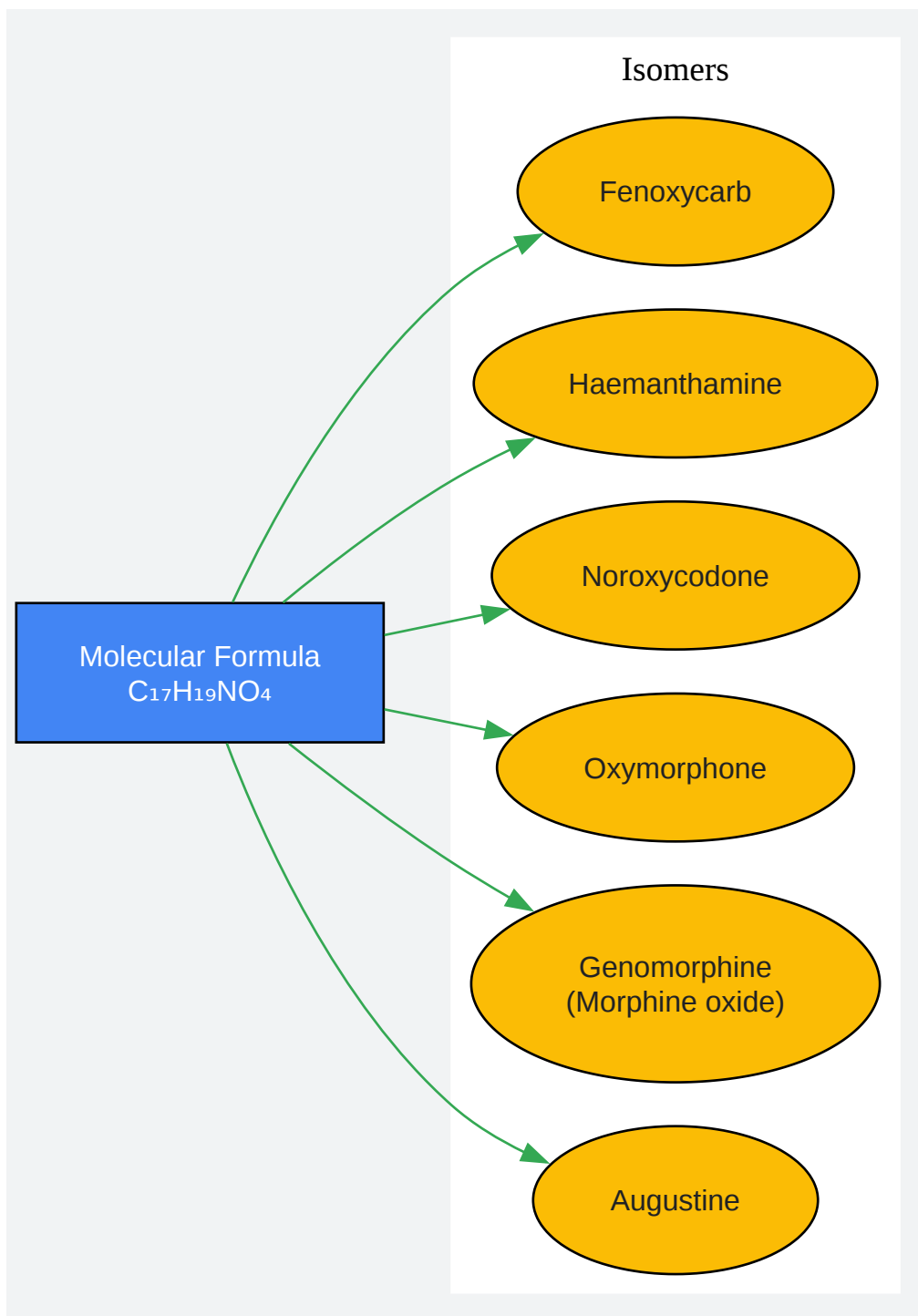
Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research detailing the specific biological activities or the signaling pathways modulated by Augustine. While a biopharmaceutical company named Augustine Therapeutics is investigating HDAC6 inhibitors for Charcot-Marie-Tooth disease, their lead candidate is designated as AGT-100216, and a direct connection to the compound Augustine has not been established[2]. The field would benefit from studies designed to elucidate the pharmacological profile of Augustine.

Mandatory Visualizations

Isomeric Context of $C_{17}H_{19}NO_4$

To provide a broader chemical context, it is important to recognize that multiple compounds share the molecular formula $C_{17}H_{19}NO_4$. These isomers, while having the same elemental composition, possess distinct structural arrangements, leading to different chemical and biological properties. The following diagram illustrates the relationship between Augustine and other known isomers.



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Caption: Relationship of Augustine to other isomers with the same molecular formula.

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References

- 1. Augustine | C₁₇H₁₉NO₄ | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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